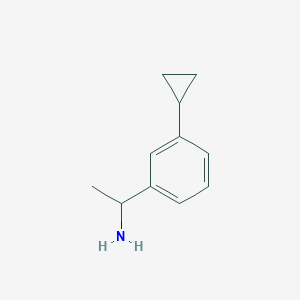
1-(3-Cyclopropylphenyl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Cyclopropylphenyl)ethan-1-amine is a chemical compound with the molecular formula C11H15N . It’s used for research and development purposes .
Synthesis Analysis
Transaminases are capable of carrying out chiral selective transamination of prochiral ketones to synthesize 1-(3-Cyclopropylphenyl)ethan-1-amine . A colorimetric method has been developed to screen transaminases using an inexpensive amine donor . The process involves the use of immobilized whole-cell biocatalysts with ®-transaminase activity .Chemical Reactions Analysis
Transaminases are used in the synthesis of 1-(3-Cyclopropylphenyl)ethan-1-amine . These enzymes carry out chiral selective transamination of prochiral ketones . The reaction involves the use of an inexpensive amine donor .科学的研究の応用
Practical Palladium Catalysts for C-N and C-O Bond Formation
Palladium catalysts have been developed for the arylation of amines and alcohols, demonstrating significant advancements in synthetic organic chemistry. These catalysts are integral to forming C-N and C-O bonds, offering a broad substrate scope and improved reaction conditions. Their applications extend to natural product synthesis, new synthetic methodologies, and medicinal chemistry, showcasing the versatility and impact of palladium catalysis in modern organic synthesis Muci & Buchwald, 2002.
Reductive Amination Employing Hydrogen
The reductive amination process, utilizing hydrogen as a reducing agent, is a cornerstone in amine synthesis. This method's significance lies in its ability to produce primary, secondary, and tertiary alkyl amines, which are pivotal in pharmaceuticals, agrochemicals, and materials. Recent advancements highlight the progress in catalyst development, especially those based on earth-abundant metals, underscoring the process's applicability in large-scale productions due to the economic and abundant nature of hydrogen Irrgang & Kempe, 2020.
Applications in Food Preservation
1-Methylcyclopropene (1-MCP) is extensively researched for its effects on fruits and vegetables, illustrating the critical role of cyclopropyl compounds in ethylene perception and food preservation. This chemical's ability to enhance the storage and quality of produce, especially apples, underlines its potential for broader applications across various fruits and vegetables, providing insights into ethylene's role in ripening and senescence Watkins, 2006.
Analytical Methods for Determination in Foods
The analysis of biogenic amines in foods, where 1-(3-Cyclopropylphenyl)ethan-1-amine could potentially be a subject of study, is critical due to their significance in food safety and quality. Techniques such as HPLC, alongside derivatization methods, offer quantitative determination of these compounds, showcasing the need for rigorous analytical approaches in monitoring food quality and safety Önal, 2007.
Plasma Methods for Biomolecule Immobilization
Plasma surface treatments generate reactive surfaces for biomolecule immobilization, including amines, which are essential for bio-specific interfacial responses. This technology's ability to produce surfaces with amine, carboxy, hydroxy, and aldehyde groups opens up numerous possibilities for biomedical applications, from cell colonization to the immobilization of biologically active molecules Siow et al., 2006.
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(3-cyclopropylphenyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-8(12)10-3-2-4-11(7-10)9-5-6-9/h2-4,7-9H,5-6,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRIGTRPKTZQKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=C1)C2CC2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione](/img/structure/B2659677.png)
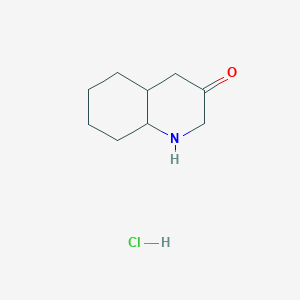
![4-[2-Nitro-4-(trifluoromethylsulfonyl)phenyl]morpholine](/img/structure/B2659684.png)
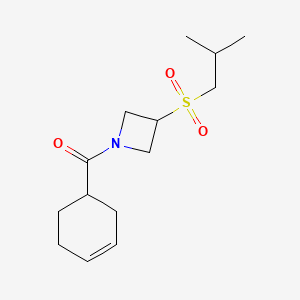
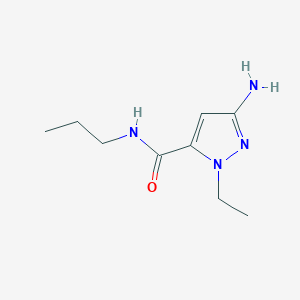

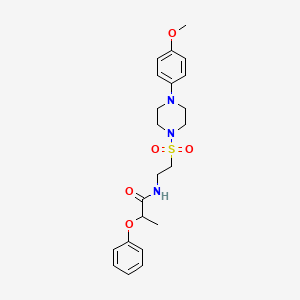
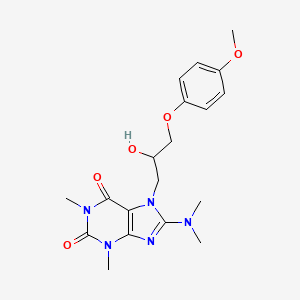

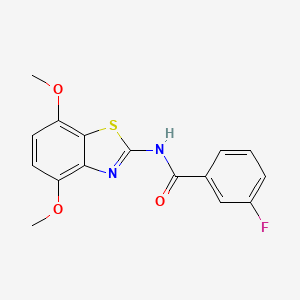
![7-amino-2,4-dioxo-5-phenyl-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B2659696.png)
![2-[benzyl(2-phenylethyl)amino]-3-(4-ethylphenyl)quinazolin-4(3H)-one](/img/structure/B2659697.png)
![6-[4-(6-Oxo-3-phenylpyridazin-1-yl)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2659698.png)
![sodium 2-[(1-benzyl-4-methyl-1H-pyrazol-3-yl)oxy]-2-methylpropanoate](/img/structure/B2659699.png)